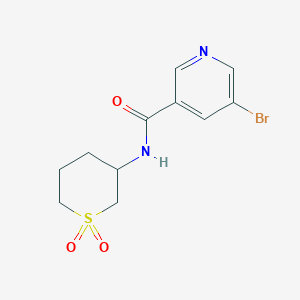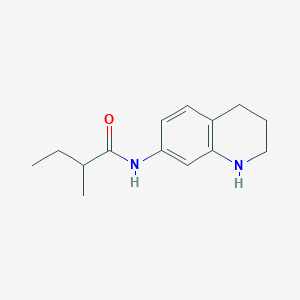
2-(6-Aminopurin-9-yl)-1-cyclopropylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Aminopurin-9-yl)-1-cyclopropylethanone, also known as APEC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. APEC is a cyclopropyl ketone derivative of adenine, which is a purine base found in DNA and RNA.
Wissenschaftliche Forschungsanwendungen
2-(6-Aminopurin-9-yl)-1-cyclopropylethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been reported to exhibit antiviral activity against hepatitis B virus and herpes simplex virus. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone is not fully understood, but it has been proposed to involve the inhibition of viral DNA polymerase and RNA polymerase. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in animal studies, indicating its potential as a safe and effective therapeutic agent. This compound has been reported to have a half-life of approximately 2 hours in rats, and it is rapidly metabolized and excreted in the urine. This compound has also been shown to have a high affinity for purine bases, which may contribute to its antiviral and anticancer activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone in lab experiments is its high potency and specificity towards viral and cancer cells. However, this compound is a synthetic compound that may not accurately mimic the natural environment of cells and tissues. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
Future research on 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone could focus on improving its selectivity towards viral and cancer cells, as well as optimizing its pharmacokinetic properties for therapeutic use. This compound could also be studied for its potential applications in other fields, such as materials science and nanotechnology. Furthermore, the mechanism of action of this compound could be further elucidated through structural and biochemical studies.
Synthesemethoden
The synthesis of 2-(6-Aminopurin-9-yl)-1-cyclopropylethanone involves the reaction of 6-chloropurine with cyclopropylmethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetyl chloride to yield this compound. The overall reaction scheme is shown below:
Eigenschaften
IUPAC Name |
2-(6-aminopurin-9-yl)-1-cyclopropylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)3-7(16)6-1-2-6/h4-6H,1-3H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZNWHLMNQNZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CN2C=NC3=C(N=CN=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)


![N-[(5-methylthiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577615.png)

![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-piperidin-4-yloxyethanone](/img/structure/B7577626.png)
![7-(5-bromothiophen-2-yl)sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7577632.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)

![N-[(1,4-dimethylpiperazin-2-yl)methyl]benzenesulfonamide](/img/structure/B7577651.png)



